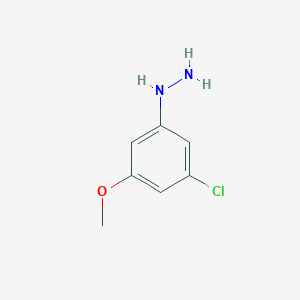![molecular formula C15H23N3OS B12219233 5-Ethyl-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12219233.png)
5-Ethyl-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group and a piperidine ring attached through an ether linkage. The compound also contains a thiolane ring, which is a sulfur-containing five-membered ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diketones or amino alcohols.
Introduction of the Thiolane Ring: The thiolane ring is introduced via a nucleophilic substitution reaction, where a thiolane precursor reacts with the piperidine intermediate.
Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through a condensation reaction involving appropriate precursors such as amidines or ureas.
Final Coupling: The final step involves coupling the piperidine-thiolane intermediate with the pyrimidine ring through an ether linkage, typically using a base-catalyzed reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
5-Ethyl-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine: Unique due to its specific combination of pyrimidine, piperidine, and thiolane rings.
Other Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents, such as 5-ethyl-2-{[1-(morpholin-4-yl)piperidin-4-yl]oxy}pyrimidine.
Piperidine Derivatives: Compounds with piperidine rings but different attached groups, such as 4-(4-fluorophenyl)piperidine.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H23N3OS |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
5-ethyl-2-[1-(thiolan-3-yl)piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C15H23N3OS/c1-2-12-9-16-15(17-10-12)19-14-3-6-18(7-4-14)13-5-8-20-11-13/h9-10,13-14H,2-8,11H2,1H3 |
InChI Key |
KDNACCZGRXVAKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3CCSC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide](/img/structure/B12219157.png)
![N-(2,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B12219164.png)
![4-[3-(4-fluorophenyl)-1-oxo-11-(pyridin-3-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B12219174.png)
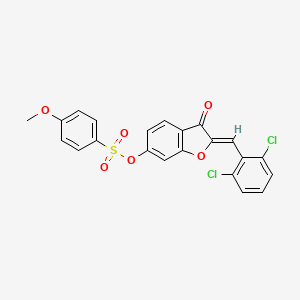
![2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12219197.png)
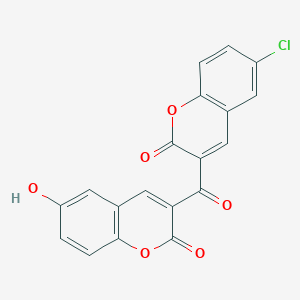
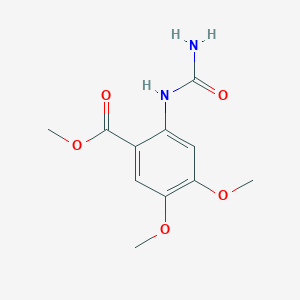


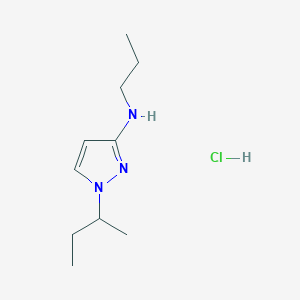
![(2Z)-2-(2-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12219223.png)
![2-(3-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12219232.png)
![N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12219237.png)
